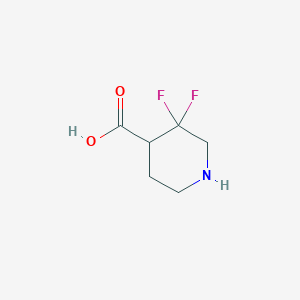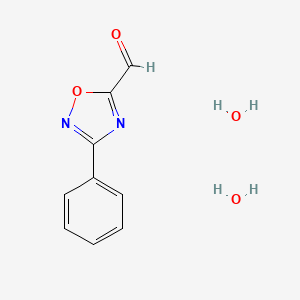![molecular formula C8H9F3O3 B2415913 4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2567504-78-1](/img/structure/B2415913.png)
4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a type of carboxylic acid with a bicyclic structure . It contains a trifluoromethyl group, which is often used in medicinal chemistry due to its ability to improve the metabolic stability and bioavailability of drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar bicyclic structures have been synthesized using organocatalytic formal [4 + 2] cycloaddition reactions . This method allows for the creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .
Chemical Reactions Analysis
The compound, being a carboxylic acid, is likely to undergo typical acid-base reactions. Additionally, the trifluoromethyl group may undergo various reactions, although specifics would depend on the exact structure and conditions .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives have been a subject of interest in the field of chemical synthesis and structural analysis. Studies have explored various methods for synthesizing azabicyclohexanes, which are closely related to the mentioned compound. These methods include imination and subsequent reductive cyclization processes (Stevens & Kimpe, 1996), and intramolecular photocycloaddition for the synthesis of oxabicyclohexane derivatives (Kirmse & Mrotzeck, 1988). Additionally, the synthesis of certain oxabicyclohexane compounds has been observed to lead to skeletal rearrangements under specific conditions (Kobayashi, Ono, & Kato, 1992).
Potential Neuroprotective Applications
Research has indicated the potential of certain derivatives of this compound in neuroprotection. For example, Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC) has been developed as a potential neuroprotective drug. Studies involving positron emission tomography (PET) in rats have shown that this compound can cross the brain-blood barrier and accumulate in cortical brain areas (Yu et al., 2003).
Organic Chemistry and Catalysis
In organic chemistry, the compound and its derivatives have been used in various catalytic processes and synthetic methodologies. This includes the Lewis acid-catalyzed reactions of related compounds for constructing oxabicyclohexane derivatives (Shao & Shi, 2010) and the enantiospecific synthesis of bicyclohexane-1-carboxylic acids and esters, which demonstrates the versatility of these compounds in stereochemical control (Martínez et al., 1993).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O3/c1-6-2-7(3-6,5(12)13)14-4(6)8(9,10)11/h4H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNRJJWMMOFMDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(OC2C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2415837.png)
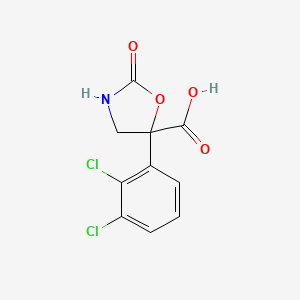
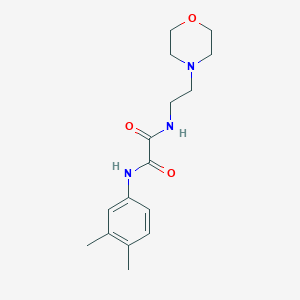
![Piperidino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2415840.png)
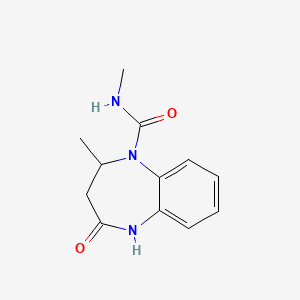
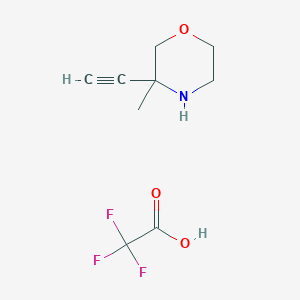

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid](/img/structure/B2415845.png)
![1-(benzo[d]thiazole-6-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2415846.png)
![(Z)-ethyl 1-benzyl-2-((2-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2415847.png)
![3-[(2,4-Dichlorophenyl)methyl]-1,7-dimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
